molecular formula C20H33ClN2O5 B2972596 Ethyl 4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride CAS No. 1216434-45-5

Ethyl 4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2972596
CAS No.: 1216434-45-5
M. Wt: 416.94
InChI Key: GCFRCSBPCQYJFN-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring, which is known for its conformational flexibility and ability to interact favorably with biological macromolecules.

Scientific Research Applications

Ethyl 4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, followed by their sequential reactions to form the final product. Common synthetic routes include:

    Etherification: The initial step involves the etherification of 3,4-dimethylphenol with ethylene oxide to form 3,4-dimethylphenoxyethanol.

    Hydroxypropylation: The next step is the reaction of 3,4-dimethylphenoxyethanol with epichlorohydrin to introduce the hydroxypropyl group.

    Piperazine Derivatization: The hydroxypropyl derivative is then reacted with piperazine to form the piperazine-1-carboxylate structure.

    Esterification: Finally, the esterification of the piperazine derivative with ethyl chloroformate yields the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring allows for conformational flexibility, enabling the compound to fit into binding sites and modulate biological activity. The specific pathways involved depend on the target molecule and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 4-[3-[2-(3,4-dimethylphenoxy)ethoxy]-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O5.ClH/c1-4-26-20(24)22-9-7-21(8-10-22)14-18(23)15-25-11-12-27-19-6-5-16(2)17(3)13-19;/h5-6,13,18,23H,4,7-12,14-15H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFRCSBPCQYJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COCCOC2=CC(=C(C=C2)C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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